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Compound of Interest

Compound Name: Desmethylene Tadalafil

Cat. No.: B133331 Get Quote

Introduction
Desmethylene Tadalafil is a known impurity and primary metabolite of Tadalafil, a potent

phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and

pulmonary arterial hypertension. The presence and quantity of impurities in an active

pharmaceutical ingredient (API) are critical quality attributes that can impact the safety and

efficacy of the final drug product. Therefore, robust analytical methods for the identification and

quantification of Desmethylene Tadalafil are essential for the quality control of Tadalafil bulk

drug and its pharmaceutical formulations.[1][2] This application note provides detailed protocols

for the analysis of Desmethylene Tadalafil using High-Performance Liquid Chromatography

(HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and its use

as a reference standard in these applications.

Role of Desmethylene Tadalafil in Quality Control
Desmethylene Tadalafil serves as a critical reference standard in pharmaceutical quality

control for several key applications:

Impurity Profiling: As a potential impurity arising from the synthesis or degradation of

Tadalafil, a qualified reference standard of Desmethylene Tadalafil is necessary for its

unambiguous identification and quantification in the API and finished products.

Method Validation: The Desmethylene Tadalafil reference standard is used to validate

analytical methods, including specificity, linearity, accuracy, precision, and limits of detection
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(LOD) and quantification (LOQ), ensuring the method is suitable for its intended purpose.[1]

[3]

Stability Studies: During forced degradation studies (e.g., under acidic, basic, oxidative,

thermal, or photolytic stress), Desmethylene Tadalafil can be used to confirm the identity of

degradation products and to assess the stability-indicating nature of the analytical method.[4]

Physicochemical Properties
Property Value Reference

Chemical Name

(6R,12aR)-6-(3,4-

dihydroxyphenyl)-2-methyl-

2,3,6,7,12,12a-

hexahydropyrazino[1',2':1,6]pyr

ido[3,4-b]indole-1,4-dione

[5]

CAS Number 171489-03-5 [5]

Molecular Formula C₂₁H₁₉N₃O₄ [5]

Molecular Weight 377.4 g/mol [5]

Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Related Substances
This protocol describes a reversed-phase HPLC method for the determination of

Desmethylene Tadalafil and other related substances in Tadalafil.

4.1.1. Chromatographic Conditions
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Parameter Condition

Column
Agilent Zorbax SB-phenyl, 250 mm x 4.6 mm, 5

µm

Mobile Phase
Acetonitrile:Water:Trifluoroacetic Acid

(35:65:0.1, v/v/v)

Flow Rate 1.0 mL/min

Column Temperature 35 °C

Detection UV at 285 nm

Injection Volume 30 µL

Run Time Approximately 20 minutes

4.1.2. Preparation of Solutions

Diluent: Acetonitrile:Water (50:50, v/v)

Standard Solution (Tadalafil): Accurately weigh and dissolve an appropriate amount of

Tadalafil reference standard in the diluent to obtain a concentration of 0.2 mg/mL.

Standard Solution (Desmethylene Tadalafil): Accurately weigh and dissolve an appropriate

amount of Desmethylene Tadalafil reference standard in the diluent to obtain a known

concentration (e.g., 1 µg/mL).

System Suitability Solution: Prepare a solution containing 0.2 mg/mL of Tadalafil and 1 µg/mL

of Desmethylene Tadalafil in the diluent.

Test Solution: Accurately weigh and dissolve the Tadalafil sample in the diluent to obtain a

final concentration of 0.2 mg/mL. Centrifuge or filter the solution through a 0.45 µm filter

before injection.[6]

4.1.3. System Suitability

Inject the system suitability solution. The resolution between the Tadalafil peak and the

Desmethylene Tadalafil peak should be not less than 2.0. The tailing factor for the Tadalafil
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peak should be not more than 2.0, and the relative standard deviation for replicate injections

should be not more than 2.0%.[1]

4.1.4. Data Interpretation

The retention time of Desmethylene Tadalafil is expected to be earlier than that of Tadalafil

under these conditions. A study on Tadalafil degradation showed a degradation product eluting

at approximately 2.18 min while Tadalafil eluted at 4.7 min under similar reversed-phase

conditions, indicating that more polar impurities like Desmethylene Tadalafil will have shorter

retention times. The amount of Desmethylene Tadalafil in the sample can be calculated using

the response factor relative to Tadalafil or by using an external standard of Desmethylene
Tadalafil.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Trace Analysis
This protocol provides a sensitive and selective LC-MS/MS method for the quantification of

Desmethylene Tadalafil, particularly useful for pharmacokinetic studies or trace impurity

analysis.

4.2.1. Chromatographic and Mass Spectrometric Conditions
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Parameter Condition

LC System UPLC system

Column Shiseido C18, 100 x 2.1 mm, 2.7 µm

Mobile Phase

A: 2.0 mM Ammonium Acetate with 0.1% Formic

Acid in WaterB: Acetonitrile with 0.1% Formic

AcidIsocratic elution: 55:45 (A:B)

Flow Rate 0.7 mL/min

Column Temperature 40 °C

Injection Volume 5 µL

MS System Triple Quadrupole Mass Spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transition
Tadalafil: 390.4 → 268.3Desmethylene Tadalafil

(Predicted): 378.1 → 268.1

Dwell Time 50 ms

4.2.2. Rationale for Predicted MRM Transition of Desmethylene Tadalafil

The molecular weight of Desmethylene Tadalafil is 377.4 g/mol . Therefore, the protonated

molecule [M+H]⁺ is expected at m/z 378.1. The major fragment ion for Tadalafil (m/z 268.3)

corresponds to a specific core structure.[7][8][9] Given the structural similarity, it is highly

probable that Desmethylene Tadalafil will also produce a significant fragment ion at or near

m/z 268.1 upon collision-induced dissociation.

4.2.3. Preparation of Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil and

Desmethylene Tadalafil in a 50:50 (v/v) mixture of methanol and water.

Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile

phase to create calibration standards and quality control (QC) samples at various

concentrations. For plasma samples, spike the working solutions into blank plasma.
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Sample Preparation (Plasma): To 100 µL of plasma sample, add 300 µL of acetonitrile to

precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to an autosampler vial for injection.[8]

4.2.4. Method Validation Parameters

The method should be validated according to ICH guidelines, including the following

parameters:

Parameter Typical Acceptance Criteria

Linearity Correlation coefficient (r²) ≥ 0.99

Accuracy
Within ±15% of the nominal concentration

(±20% for LLOQ)

Precision
Relative Standard Deviation (RSD) ≤ 15% (≤

20% for LLOQ)

Limit of Quantification (LOQ)

The lowest concentration on the calibration

curve that can be quantified with acceptable

precision and accuracy.

Recovery Consistent and reproducible.

Matrix Effect
Assessed to ensure no significant ion

suppression or enhancement.

Data Presentation
Table 1: HPLC Method Validation Summary (Illustrative)
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Parameter Tadalafil Desmethylene Tadalafil

Retention Time (min) ~4.7 ~2.2

Linearity Range (µg/mL) 1-100 0.1-10

Correlation Coefficient (r²) >0.999 >0.999

LOD (µg/mL) 0.1 0.03

LOQ (µg/mL) 0.3 0.1

Accuracy (% Recovery) 98-102% 97-103%

Precision (% RSD) <2.0% <2.0%

Table 2: LC-MS/MS Method Validation Summary (Illustrative)

Parameter Tadalafil Desmethylene Tadalafil

Retention Time (min) ~0.67 Shorter than Tadalafil

MRM Transition (m/z) 390.4 → 268.3 378.1 → 268.1

Linearity Range (ng/mL) 0.5 - 500 0.1 - 100

Correlation Coefficient (r²) >0.995 >0.995

LLOQ (ng/mL) 0.5 0.1

Accuracy (% Bias) ±15% ±15%

Precision (% RSD) <15% <15%

Visualizations
Tadalafil's Mechanism of Action: PDE5 Inhibition
Tadalafil enhances erectile function by inhibiting phosphodiesterase type 5 (PDE5), an enzyme

that degrades cyclic guanosine monophosphate (cGMP).[10] This leads to an accumulation of

cGMP, resulting in smooth muscle relaxation and increased blood flow.
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Caption: Tadalafil inhibits PDE5, increasing cGMP levels.

Experimental Workflow for Impurity Analysis
The general workflow for identifying and quantifying Desmethylene Tadalafil as an impurity in

a Tadalafil sample involves sample preparation, chromatographic separation, detection, and

data analysis.
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Caption: Workflow for Tadalafil impurity analysis.

Logical Relationship in Method Validation
Method validation for impurity analysis follows a logical hierarchy, where fundamental

parameters establish the reliability of more complex assessments.
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Caption: Logical flow of analytical method validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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